Phenyldimethylacetoxysilane

Description

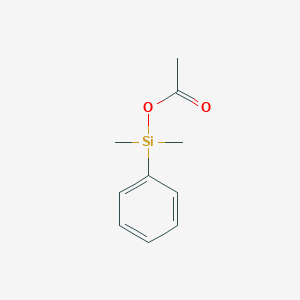

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVICWGPAZOCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884995 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17887-60-4 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Phenyldimethylacetoxysilane

Advanced Synthetic Routes to Phenyldimethylacetoxysilane

The synthesis of this compound primarily involves the formation of a silicon-oxygen bond, a cornerstone of organosilicon chemistry. fiveable.me Researchers have explored various reaction pathways to achieve this transformation efficiently and with high selectivity.

The principal route to this compound involves the reaction of a phenyldimethylsilyl precursor with an acetate (B1210297) source. A common method is the reaction of phenyldimethylchlorosilane with a metal acetate, such as sodium acetate or potassium acetate. This nucleophilic substitution reaction proceeds with the displacement of the chloride ion by the acetate group.

Another pathway involves the reaction of phenyldimethylsilanol with acetic anhydride. This condensation reaction forms the desired acetoxysilane and acetic acid as a byproduct. The choice of pathway can be influenced by the availability and cost of the starting materials, as well as the desired purity of the final product.

The nature of the silicon-oxygen bond is complex, exhibiting both covalent and ionic character. researchgate.netfrontiersin.org This understanding is crucial for designing synthetic strategies, as the reactivity of the Si-O bond can be influenced by the electronic and steric nature of the substituents on the silicon atom. fiveable.me

The optimization of synthetic conditions is a key focus in the production of this compound to maximize yield and ensure high purity. mdpi.comnih.govnih.gov Factors such as reaction temperature, solvent, reaction time, and the stoichiometry of the reactants are all critical parameters that are fine-tuned.

For instance, in the reaction of phenyldimethylchlorosilane with an alkali metal acetate, the choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are often employed to facilitate the dissolution of the acetate salt and promote the nucleophilic attack on the silicon center. The reaction temperature is also carefully controlled to balance the rate of reaction with the potential for side reactions.

The following table summarizes typical reaction parameters that are optimized for the synthesis of this compound:

| Parameter | Typical Range | Rationale for Optimization |

| Temperature | 25 - 80 °C | To control reaction rate and minimize by-product formation. |

| Solvent | Toluene, Hexane, Tetrahydrofuran | To ensure solubility of reactants and facilitate reaction. |

| Reactant Ratio | 1:1 to 1:1.2 (Silyl halide:Acetate source) | To drive the reaction to completion and minimize unreacted starting material. |

| Reaction Time | 2 - 24 hours | To ensure complete conversion of reactants. |

This table is for illustrative purposes and specific conditions may vary based on the chosen synthetic route and scale of the reaction.

The reactivity of the precursors is a determining factor in the controlled synthesis of this compound. nih.govmdpi.com The nature of the leaving group on the silicon precursor and the nucleophilicity of the acetate source directly influence the reaction kinetics. rsc.org For example, phenyldimethylchlorosilane is a common precursor due to the good leaving group ability of the chloride ion.

The reactivity of the silicon precursor can be modulated by altering the electronic environment of the silicon atom. The phenyl group, being electron-withdrawing, can influence the reactivity of the Si-Cl bond. Understanding and controlling precursor reactivity is essential for achieving a predictable and efficient synthesis. nih.govub.edu

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be modified to generate a library of analogues with tailored properties. These derivatization strategies open up possibilities for new applications and a deeper understanding of structure-activity relationships.

The synthesis of analogues can be achieved by modifying either the phenyl group or the acetate group. For instance, substituted phenyl rings can be introduced to modulate the electronic properties of the molecule. This can be accomplished by starting with the corresponding substituted phenyldimethylchlorosilane.

Similarly, the acetate group can be replaced with other carboxylate groups to create a series of phenyldimethylacyloxysilanes. This is typically achieved by reacting phenyldimethylchlorosilane with the desired carboxylic acid or its salt.

This compound itself can serve as a precursor for the synthesis of other novel silicon-containing building blocks. The acetoxy group can act as a leaving group in various transformations, allowing for the introduction of other functional groups onto the silicon atom.

For example, the hydrolysis of this compound yields phenyldimethylsilanol, a versatile intermediate in silicone chemistry. This silanol (B1196071) can then be used to synthesize a variety of other organosilicon compounds. The reactivity of the Si-O bond in acetoxysilanes allows for their use in silylation reactions, where they can introduce the phenyldimethylsilyl group onto other molecules. yorku.ca

Chemical Reactivity and Mechanistic Studies of Phenyldimethylacetoxysilane

Hydrolytic Reactivity and Kinetics

The susceptibility of the silicon-oxygen bond in phenyldimethylacetoxysilane to cleavage by water is a critical aspect of its chemistry. This section explores the mechanistic pathways and factors influencing this process.

Mechanistic Investigation of Hydrolysis in Aqueous and Humid Environments

The hydrolysis of acetoxysilanes, such as this compound, in aqueous or humid environments proceeds through a nucleophilic attack by water on the silicon atom. This reaction is a common characteristic of many organosilicon compounds and is fundamental to applications like silicone polymer formation. libretexts.org The process involves the displacement of the acetate (B1210297) group, which is a good leaving group, to form a silanol (B1196071) (a compound containing a silicon-hydroxyl bond). libretexts.org

The general mechanism for the hydrolysis of silyl (B83357) esters involves the formation of a pentacoordinate silicon intermediate. unm.edu This intermediate is a transient species where the silicon atom is bonded to five other atoms, which is a key difference from carbon chemistry where such intermediates are not typically observed. unm.edu The reaction can be catalyzed by either acid or base. Under acidic conditions, a proton may coordinate to the oxygen of the acyloxy group, making the silicon atom more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the silicon center. unm.edu

The hydrolysis of this compound can be represented by the following reaction:

C₆H₅Si(CH₃)₂OOCCH₃ + H₂O → C₆H₅Si(CH₃)₂OH + CH₃COOH

This reaction leads to the formation of phenyldimethylsilanol and acetic acid. The acetic acid produced can further catalyze the reaction, leading to an autocatalytic effect. d-nb.info

Impact of Solvent, Temperature, and pH on Hydrolytic Stability

The rate and extent of hydrolysis of this compound are significantly influenced by the reaction conditions, including the solvent, temperature, and pH.

Solvent: The choice of solvent plays a crucial role in the hydrolytic stability of silanes. Polar protic solvents, such as water and alcohols, can participate in the hydrolysis reaction and stabilize the transition states, thereby accelerating the process. ksu.edu.sabits-pilani.ac.in In contrast, nonpolar solvents will generally result in slower hydrolysis rates. acs.org The polarity and hydrogen-bonding capability of the solvent can affect the miscibility of the silane (B1218182) and water, influencing the reaction kinetics. researchgate.net For instance, the use of trichloroethylene, a nonpolar solvent, has been shown to favor S_N2-type reactions in other silyl systems. acs.org

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis. The additional thermal energy provides the molecules with the necessary activation energy to overcome the reaction barrier.

pH: The hydrolysis of silyl esters is subject to both specific acid and specific base catalysis. unm.edu This means the rate of hydrolysis is at a minimum around neutral pH (pH 7) and increases as the pH becomes more acidic or more basic. unm.edud-nb.info In acidic solutions, the protonation of the acetate group facilitates its departure. In basic solutions, the higher concentration of the more nucleophilic hydroxide ion leads to a faster reaction rate. unm.edu The hydrolytic stability of similar compounds, such as hydrazones and oximes, has also been shown to be pH-dependent, with hydrolysis being catalyzed by acid. scispace.com

The following table summarizes the general effects of these parameters on the hydrolytic stability of this compound:

| Parameter | Effect on Hydrolysis Rate | Rationale |

| Solvent Polarity | Increases with increasing polarity | Polar solvents stabilize the charged transition state. ksu.edu.sa |

| Temperature | Increases with increasing temperature | Provides activation energy for the reaction. |

| pH | Increases at acidic and basic pH | Catalysis by H⁺ and OH⁻ ions. unm.edu |

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is an electrophilic center and is susceptible to attack by various nucleophiles. These reactions are fundamental to the synthetic utility of organosilanes.

Comparative Kinetics of Substitution at Silicon versus Carbon Centers

Nucleophilic substitution at a silicon center exhibits notable differences compared to the analogous reactions at a carbon center. A key distinction lies in the accessibility of a pentacoordinate intermediate for silicon, which is not a viable pathway for carbon. unm.edu This difference arises from the larger atomic size of silicon and the availability of d-orbitals for bonding.

Theoretical studies on S_N2 reactions have shown that for silicon-centered reactions, the Walden inversion pathway often proceeds through a single, deep potential energy minimum, whereas for carbon, it involves a transition state separating pre- and post-reaction complexes. nih.govacs.org This suggests that the formation of the pentacoordinate intermediate at silicon can be a relatively low-energy process. rsc.org

The rates of nucleophilic substitution at silicon can be significantly faster than at carbon, especially when good leaving groups are involved. The strength of the silicon-oxygen bond makes the acetate group in this compound a competent leaving group. The reaction rate is influenced by the nature of the nucleophile, the substrate, the leaving group, and the solvent. bits-pilani.ac.in

The table below provides a qualitative comparison of key features of nucleophilic substitution at silicon and carbon centers:

| Feature | Silicon Center | Carbon Center |

| Reaction Intermediate | Pentacoordinate intermediate is common. unm.edu | Carbocation intermediate (S_N1) or no intermediate (S_N2). organic-chemistry.org |

| Reaction Rate | Often faster due to the accessibility of the pentacoordinate state. | Varies depending on the mechanism (S_N1 or S_N2). chemistrysteps.com |

| Stereochemistry | Can proceed with either retention or inversion of configuration. tandfonline.comrsc.org | Typically inversion for S_N2 and racemization for S_N1. organic-chemistry.org |

| Leaving Group Ability | Good leaving groups enhance reactivity. | Good leaving groups are essential for both S_N1 and S_N2. bits-pilani.ac.in |

Stereochemical Outcomes and Diastereoselectivity in Nucleophilic Processes

The stereochemical outcome of nucleophilic substitution at a chiral silicon center is a complex phenomenon that can result in either retention or inversion of configuration. tandfonline.comtandfonline.com The specific outcome is influenced by the nature of the attacking nucleophile and the leaving group. tandfonline.comrsc.org

Generally, reactions can proceed through different mechanistic pathways:

Inversion of configuration: This is often observed and is analogous to the S_N2 reaction at carbon, involving a backside attack by the nucleophile. This pathway typically proceeds through a trigonal bipyramidal transition state where the entering and leaving groups occupy the apical positions. tandfonline.comtandfonline.com

Retention of configuration: This outcome can occur through a different geometry of the pentacoordinate intermediate, where the entering nucleophile attacks from the front side (equatorial attack) and the leaving group departs from an apical position. tandfonline.comrsc.org Pseudorotation within the pentacoordinate intermediate can also lead to retention. tandfonline.comtandfonline.com

The choice between these pathways is often dictated by the electronic character of the nucleophile. rsc.org For instance, some organometallic reagents that favor 1,2-addition to α,β-unsaturated ketones tend to react with retention of configuration at silicon, while those favoring 1,4-addition often lead to inversion. rsc.org

Diastereoselectivity, the preferential formation of one diastereomer over another, is also a significant aspect of these reactions, particularly when the silicon compound or the nucleophile is chiral. nih.govrsc.org The steric and electronic properties of the substituents on the silicon atom and the nucleophile play a crucial role in determining the diastereomeric ratio of the products. rsc.orgorganic-chemistry.org For example, the use of bulky silyl groups can lead to high diastereoselectivity in certain cyclization reactions. organic-chemistry.org

Acyloxy Exchange Reactions

Acyloxy exchange reactions involve the substitution of the acyloxy group (in this case, acetate) on the silicon atom with another acyloxy group. This type of reaction can be considered a specific case of nucleophilic substitution where the incoming nucleophile is a carboxylate anion.

These exchange reactions can be facilitated by the presence of an acid or a base catalyst. The mechanism likely proceeds through the formation of a pentacoordinate silicon intermediate, similar to hydrolysis and other nucleophilic substitutions.

An example of such an exchange would be the reaction of this compound with a different carboxylic acid (R'COOH) or its salt:

C₆H₅Si(CH₃)₂OOCCH₃ + R'COOH ⇌ C₆H₅Si(CH₃)₂OOCR' + CH₃COOH

The position of the equilibrium will depend on the relative acidities of the carboxylic acids and the stability of the respective silyl esters. Research on the regioselective silyl/acetate exchange in disaccharides has demonstrated that such exchanges are feasible and can be controlled to achieve specific substitution patterns. nih.gov This process, termed Regioselective Silyl Exchange Technology (ReSET), highlights the utility of silyl ethers in protecting group strategies and their controlled conversion to acetates. nih.gov Photochemically induced ligand exchange reactions have also been observed in other organometallic systems, indicating the potential for various methods to facilitate such transformations. uoc.gr

Kinetic Analysis of Exchange with Carboxylic Acids

The reaction of arylthiotrimethylsilane with carboxylic acids to form acyloxytrimethylsilane has been shown to follow a second-order kinetic equation. oup.com This suggests that the reaction rate is dependent on the concentrations of both the silane and the carboxylic acid. The transition state for such reactions is proposed to be highly ordered, as indicated by a large negative entropy of activation, which is characteristic of reactions proceeding through a constrained intermediate in nonpolar solvents. oup.com

A plausible mechanism involves the initial coordination of the carboxylic acid to the silicon atom, forming a five-coordinate intermediate. This is followed by the rate-determining step of proton transfer from the incoming carboxylic acid to the oxygen of the acetoxy group, leading to the formation of the new silyl ester and acetic acid.

Table 1: Postulated Kinetic Parameters for the Exchange Reaction of this compound with a Carboxylic Acid (Based on Analogy)

| Parameter | Postulated Value/Characteristic | Basis of Postulation |

| Reaction Order | Second-order overall (first-order in silane, first-order in carboxylic acid) | Analogy with the reaction of arylthiotrimethylsilane with carboxylic acids. oup.com |

| Rate Law | Rate = k[PhMe₂SiOAc][RCOOH] | Based on a second-order reaction mechanism. |

| Entropy of Activation (ΔS‡) | Large negative value | Suggests a highly ordered, tight transition state, typical for reactions in nonpolar solvents. oup.com |

| Key Mechanistic Step | Rate-determining proton transfer | Inferred from studies on related silyl ester exchange reactions. |

Influence of Attacking Acid Strength and Leaving Group Basicity on Reaction Rates

The rate of the acyloxy exchange reaction is significantly influenced by the properties of both the attacking carboxylic acid and the leaving group.

Attacking Acid Strength: The strength of the incoming carboxylic acid plays a crucial role. A stronger carboxylic acid (lower pKa) is generally a better proton donor. ualberta.cahcpgcollege.edu.in In the proposed mechanism involving a rate-determining proton transfer, a stronger acid will facilitate this step, leading to a faster reaction rate. The electron-withdrawing or -donating nature of the substituents on the carboxylic acid will directly impact its acidity and, consequently, the reaction kinetics. ualberta.calibretexts.org For instance, carboxylic acids with electron-withdrawing groups are more acidic and are expected to react faster with this compound.

Table 2: Predicted Influence of Reagent Properties on Reaction Rate

| Factor | Influence on Reaction Rate | Rationale |

| Increased strength of attacking carboxylic acid (lower pKa) | Increases | A stronger acid is a more effective proton donor, facilitating the rate-determining proton transfer step. ualberta.cahcpgcollege.edu.in |

| Increased basicity of the leaving group | Decreases | A more basic leaving group is less stable on its own and thus departs less readily. nih.gov |

| Electron-withdrawing substituents on attacking carboxylic acid | Increases | Increases the acidity of the carboxylic acid. ualberta.calibretexts.org |

| Electron-donating substituents on attacking carboxylic acid | Decreases | Decreases the acidity of the carboxylic acid. ualberta.calibretexts.org |

Catalysis and Rate Acceleration in Acyloxy Exchange Systems

The acyloxy exchange reaction can be accelerated through catalysis. Both acid and base catalysis are common in reactions involving silyl esters.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the acetoxy group on this compound can be protonated. This protonation makes the silicon atom more electrophilic and enhances the leaving group ability of the resulting acetic acid molecule, thereby accelerating the nucleophilic attack by the incoming carboxylic acid.

Base Catalysis: A base can deprotonate the incoming carboxylic acid to form a carboxylate anion. This anion is a more potent nucleophile than the neutral carboxylic acid, leading to a significant increase in the reaction rate. Studies on the reaction of arylthiotrimethylsilane with carboxylic acids have noted remarkable base catalysis. oup.com

Metal Catalysis: Certain metal complexes can also catalyze silyl ester formation. For example, Ru₃(CO)₁₂/EtI has been found to be an efficient catalyst system for the dehydrogenative coupling of carboxylic acids with silanes to produce silyl esters. beilstein-journals.org While this is a formation reaction rather than an exchange, it highlights the potential for metal-based catalysts to facilitate reactions at the silicon center.

Electrophilic and Radical Reactivity Profiles

Electrophilic Reactivity: The phenyl group attached to the silicon atom in this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org The phenyldimethylsilyl group can act as a masked hydroxy group, where the phenyl group is first removed by an electrophile, followed by oxidation of the resulting silane. rsc.org The silicon atom can influence the regioselectivity of the substitution on the phenyl ring. Generally, activating groups on an aromatic ring direct incoming electrophiles to the ortho and para positions. wikipedia.org The silyl group's electronic effect will determine the precise outcome of such reactions.

Radical Reactivity: Silanes can participate in radical reactions, typically involving the abstraction of a hydrogen atom from a Si-H bond to form a silyl radical. researchgate.net While this compound does not have a Si-H bond, radical reactions can still be relevant. For instance, radical-chain reactions can be mediated by silanes in the presence of a thiol catalyst. beilstein-journals.org The phenyl group itself can be involved in radical reactions. For example, the ozonation of phenyldimethylsilane proceeds via radical intermediates. researchgate.net The stability of any potential radical intermediates formed from this compound will dictate its reactivity in radical processes.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of reactions involving silicon compounds. aip.orgnih.govchemrxiv.org For this compound, DFT calculations can be employed to:

Model Transition States: The geometries and energies of transition states for the acyloxy exchange reaction can be calculated. This allows for the determination of activation barriers and provides insight into the rate-determining step of the reaction. nih.govresearchgate.net

Investigate Reaction Pathways: Different potential reaction pathways, such as those involving associative or dissociative mechanisms, can be modeled to determine the most energetically favorable route. chemrxiv.orgnih.gov

Rationalize Substituent Effects: The influence of different substituents on both the silane and the carboxylic acid can be rationalized by calculating their electronic effects on the stability of intermediates and transition states. researchgate.net

Elucidate Catalytic Cycles: In catalyzed reactions, computational studies can map out the entire catalytic cycle, identifying the role of the catalyst in lowering the activation energy. nih.govrsc.org

For example, DFT studies on the hydrolysis of silyl esters have identified the dominant reaction paths and the effect of solvent on activation energies. aip.org Similar studies on the boron-catalyzed aldol (B89426) reaction of silyl esters have proposed Si/B enediolates as the active species, rationalizing the reaction mechanism and stereochemical outcomes. nih.gov These examples demonstrate the potential of computational chemistry to provide a detailed, molecular-level understanding of the reactivity of this compound.

Applications of Phenyldimethylacetoxysilane in Advanced Chemical Synthesis

Phenyldimethylacetoxysilane as a Key Reagent in Organic Transformations

This compound serves as a versatile reagent, enabling a range of important transformations in organic synthesis. Its ability to act as an equivalent for various functional groups under specific reaction conditions makes it a valuable tool for chemists.

While direct research specifically detailing the use of this compound as an aldehyde equivalent in stereoselective additions is not extensively documented in readily available literature, the principles of using silyl-based reagents in such transformations are well-established. In these reactions, a silyl (B83357) group can act as a latent carbonyl functionality. The stereochemical outcome of nucleophilic additions to these aldehyde surrogates is often controlled by the steric and electronic nature of the substituents on the silicon atom and the reaction conditions employed. diva-portal.orgharvard.edu The phenyl and dimethyl groups on this compound would play a crucial role in influencing the facial selectivity of the approaching nucleophile, thereby directing the stereochemistry of the newly formed stereocenter.

Similarly, the specific application of this compound as an ester equivalent for the purpose of chirality induction is a specialized area of research. The concept of using silyl esters in asymmetric synthesis is predicated on the ability of the chiral auxiliary attached to the silicon or the chiral catalyst to influence the stereochemical course of the reaction. mdpi.com In this context, the phenyldimethylsilyl group could be part of a chiral ester, where the chirality is introduced either from the alcohol part of the ester or through the use of a chiral ligand that coordinates to the silicon atom. This induced chirality can then be transferred during a subsequent chemical transformation.

The conversion of organosilanes to carboxylic acids represents a powerful method for carbon-carbon bond formation and functional group interconversion. The oxidation of a phenyl group attached to a silicon atom, such as in this compound, to a carboxylic acid is a known transformation. organic-chemistry.orglibretexts.orgmsu.edu This process typically involves the cleavage of the carbon-silicon bond and subsequent oxidation of the phenyl ring. This transformation is particularly useful in multi-step syntheses where a robust, carbanion-stabilizing group is required, which can later be converted into a carboxylic acid. This strategy allows for a one-carbon homologation of a molecule.

| Transformation | Reagents and Conditions | Product |

| Oxidation of Alkyl/Aryl Silanes | Oxidizing agents (e.g., KMnO4, RuO4) | Carboxylic Acid |

This table represents a general transformation and not specific experimental data for this compound due to lack of specific literature.

Role in Complex Molecule Synthesis and Natural Product Total Synthesis

The total synthesis of complex natural products often requires the development and application of novel synthetic methodologies. mdpi.comnih.govtitech.ac.jprsc.org Organosilicon reagents, in general, have played a significant role in this field by enabling challenging bond constructions and functional group manipulations with high levels of selectivity. While specific examples of the use of this compound in the total synthesis of a named natural product are not readily found in the literature, its potential utility can be inferred from the known reactivity of related compounds. Its role as a stable yet reactive functional group handle makes it a potential candidate for intricate synthetic sequences.

This compound in Catalysis and Reagent Design

The unique electronic and steric properties of silicon-containing compounds make them attractive platforms for the design of novel catalysts and reagents.

The development of silicon-based catalysts is an active area of research. These catalysts can offer unique reactivity and selectivity compared to their carbon-based or metal-based counterparts. While there is no direct evidence of this compound itself being a catalyst, its structural motif could be incorporated into the design of more complex silicon-based Lewis acids or organocatalysts. The phenyl group can be functionalized to introduce catalytically active sites, and the dimethylsilyl moiety provides a stable and sterically defined backbone. The design of such catalysts is a promising avenue for future research in organic synthesis.

Development of "Green Chemistry" Approaches with Silicon Reagents

The pursuit of "Green Chemistry" principles has led to significant innovations in chemical synthesis, with a strong emphasis on developing more sustainable and environmentally benign processes. frontiersin.orgrsc.org In the realm of silicon chemistry, this has translated into a concerted effort to move away from traditional methods that rely on chlorosilanes. mdpi.comresearchgate.net The manufacturing of silicones and other silicon-based materials from chlorosilanes often generates corrosive and hazardous byproducts like hydrogen chloride (HCl). mdpi.com Consequently, research has increasingly focused on alternative reagents, such as alkoxysilanes and acetoxysilanes, which offer greener synthetic routes. mdpi.comresearchgate.net Organosilicon compounds are at the forefront of this movement, providing alternatives that reduce environmental impact and boost the efficiency of synthetic processes. researchgate.net

This compound stands out as a key compound in this evolution. Its utility in greener chemical processes stems from its reactivity and the nature of its byproducts. When this compound reacts, typically with moisture, it releases acetic acid. gelest.com While still an acid, acetic acid is significantly less corrosive and hazardous than the hydrogen chloride liberated from the corresponding chlorosilane, Phenyldimethylchlorosilane. This fundamental difference is a cornerstone of its application in green chemistry approaches.

Advancements in Amide Bond Formation

One of the most critical areas targeted for improvement by the green chemistry community is the formation of amide bonds. rsc.org Traditional amidation methods often require coupling agents that result in poor atom economy and generate significant chemical waste. The development of direct amidation methods using silicon-based reagents represents a substantial step forward. rsc.org

Since the 1960s, silicon reagents have been explored for the direct amidation of carboxylic acids with amines. rsc.org The process generally involves the in-situ activation of the carboxylic acid by the silicon reagent. In the case of an acetoxysilane like this compound, it can react with a carboxylic acid to form a silyl ester intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide. The primary byproduct of the activation step is acetic acid, which is a marked improvement over many other protocols.

Table 1: General Reaction Scheme for Silicon-Mediated Direct Amidation

| Reactant 1 | Reactant 2 | Silicon Reagent | Solvent | Product | Byproduct | Green Advantage |

| Carboxylic Acid | Amine | This compound | Aprotic Solvent | Amide | Acetic Acid, Siloxane | Avoids toxic coupling agents; byproduct is less hazardous. |

This table illustrates a generalized reaction. Specific conditions and yields vary based on the substrates and catalysts used.

Research has shown that various silicon reagents, categorized by their leaving groups (Si-Cl, Si-H, Si-N, Si-O), can facilitate this transformation. rsc.org The use of reagents with Si-O bonds, such as this compound, aligns well with green chemistry principles by avoiding the introduction of halogens into the reaction cycle.

Alternatives to Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in synthesis but often rely on organometallic reagents that produce toxic and difficult-to-remove byproducts, such as those from Stille (tin) and Suzuki (boron) couplings. sigmaaldrich.com Silicon-based cross-coupling has emerged as a viable, greener alternative. These reactions can couple aryl, heteroaryl, or alkenyl halides with alkoxysilanes or silanols in the presence of a catalyst. sigmaaldrich.com

The key advantages of using silicon reagents include their stability and the formation of non-toxic siloxane byproducts. sigmaaldrich.com While this compound is primarily an acetoxysilane, its hydrolysis leads to the formation of a silanol (B1196071) (Phenyldimethylsilanol), which can then participate in these coupling reactions. The in-situ generation of the active silanol from the more stable acetoxysilane can be an effective strategy.

Table 2: Comparison of Byproducts in Cross-Coupling Reactions

| Coupling Method | Organometallic Reagent | Typical Byproducts | Environmental/Safety Concern |

| Stille | Organotin | Organotin compounds | Highly toxic, persistent |

| Suzuki | Organoboron | Boronic acids/esters | Generally low toxicity, but can be problematic |

| Silicon-based (Hiyama) | Organosilane | Siloxanes (e.g., silica) | Non-toxic, environmentally benign, easily removed |

This shift to silicon-based reagents significantly reduces the environmental footprint of these essential synthetic transformations. The development of these methods underscores the potential of compounds like this compound to contribute to a more sustainable chemical industry. researchgate.net

Role of Phenyldimethylacetoxysilane in Materials Science and Surface Modification

Integration into Advanced Polymer Systems

Phenyldimethylacetoxysilane serves as a critical building block and modifying agent in the creation of advanced polymer systems, particularly those based on a siloxane (silicone) backbone. Its monofunctional nature, with a single reactive acetoxy group, allows for precise control over polymer architecture.

In the synthesis of silicone polymers, this compound primarily functions as an "end-capping" or chain-terminating agent. The synthesis of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), typically involves the ring-opening polymerization of cyclic siloxane monomers or the condensation of silane (B1218182) precursors with multiple reactive groups.

During polymerization, the growing polymer chains possess reactive silanol (B1196071) (Si-OH) groups at their ends. The introduction of this compound allows for a controlled termination of this growth. The acetoxy group on the silane undergoes hydrolysis, reacting with ambient moisture or added water to form a reactive phenyldimethylsilanol group and acetic acid as a byproduct. This silanol group then readily condenses with the terminal silanol of a growing silicone chain, forming a stable siloxane (Si-O-Si) bond. Once this reaction occurs, the chain is capped with a non-reactive phenyldimethylsilyl group, preventing further polymerization at that end.

This end-capping process is crucial for controlling the molecular weight and viscosity of the final silicone polymer. By adjusting the amount of this compound added to the reaction, the average chain length can be precisely managed, which in turn determines the physical properties of the resulting fluid, elastomer, or resin. The incorporation of the phenyl group also imparts specific characteristics to the polymer, such as increased thermal stability and altered refractive index compared to standard methyl-terminated silicones. This makes it a useful component in the formulation of materials like specialized low-temperature lubricating fluids. gelest.comscribd.comgelest.com

Table 1: Role of this compound in Silicone Polymer Synthesis

| Function | Mechanism | Outcome |

|---|---|---|

| End-Capper | Hydrolysis of the acetoxy group to silanol, followed by condensation with the growing polymer chain. | Controls polymer molecular weight and viscosity. |

| Property Modifier | Incorporation of terminal phenyl groups. | Enhances thermal stability and modifies optical properties. |

Interpenetrating Polymer Networks (IPNs) are advanced polymer blends where two or more distinct polymer networks are physically entangled with each other without being covalently bonded. researchgate.net This unique architecture allows for a synergistic combination of properties from the constituent polymers.

While this compound itself cannot form a network due to its single reactive site, it can be used as a key component in the synthesis of silicone-based IPNs. In a typical sequential IPN synthesis, a first polymer network is formed. This network is then swollen with the monomers and cross-linkers for the second network, which is subsequently polymerized in place.

This compound can be incorporated into a silicone network that constitutes one of the components of the IPN. For instance, a silicone network can be formed from the condensation of di- or trifunctional silanes. This compound can be included in this initial reaction mixture to control the cross-linking density and modify the properties of the resulting silicone network. By acting as a chain terminator for some of the potential cross-linking sites, it can influence the network's flexibility, modulus, and swelling behavior. This modified silicone network is then interpenetrated with a second, often organic, polymer network (e.g., an acrylic or epoxy network) to form the final IPN. The presence of the phenyl groups from the silane can also improve the compatibility between the silicone and organic phases. researchgate.net

Surface Treatment and Substrate Functionalization

The ability of this compound to react with inorganic surfaces makes it an effective agent for surface modification. It is used to alter the surface properties of materials like glass, silica (B1680970), and metal oxides, primarily to control their wetting and adhesion characteristics.

The covalent attachment of this compound to an inorganic substrate is a multi-step process that relies on the presence of hydroxyl (-OH) groups on the substrate's surface. scribd.com

The process involves:

Hydrolysis: The process begins with the hydrolysis of the acetoxy group (–OOCCH₃) on the silane. This reaction, which can be catalyzed by surface moisture, cleaves the silicon-oxygen bond of the acetoxy group, forming a reactive silanol group (Si-OH) and acetic acid as a byproduct. gelest.comscribd.com

Hydrogen Bonding: The newly formed phenyldimethylsilanol molecule then physically adsorbs onto the inorganic substrate, forming hydrogen bonds between its silanol group and the hydroxyl groups present on the substrate surface (e.g., Si-OH groups on a silica surface).

Condensation: With the application of heat or during a curing period, a condensation reaction occurs. A molecule of water is eliminated, and a strong, durable covalent bond (Si-O-Substrate) is formed between the silicon atom of the silane and an oxygen atom of the substrate. scribd.com

This process effectively grafts a stable organic layer, composed of phenyl and methyl groups, onto the inorganic surface.

The primary application of treating surfaces with this compound is to transform a typically high-energy, hydrophilic (water-attracting) surface into a low-energy, hydrophobic (water-repelling) one. gelest.comscribd.com

Inorganic substrates like glass and metal oxides are hydrophilic due to the prevalence of polar hydroxyl groups on their surface, which readily form hydrogen bonds with water. When this compound is covalently bonded to the surface as described above, it masks these polar groups and presents a new surface dominated by non-polar phenyl (C₆H₅) and methyl (CH₃) groups. researchgate.netgelest.com

This new surface has a significantly lower surface energy. The interaction between this modified surface and water is weak, causing water to bead up rather than spread out. This change is quantifiable by measuring the water contact angle. A hydrophilic surface has a low contact angle, whereas a hydrophobic surface exhibits a high contact angle (typically greater than 90°). scribd.com By creating a hydrophobic barrier, this compound is used in applications requiring water repellency, moisture protection, and reduced surface adhesion.

Table 2: Properties of this compound for Surface Modification

| Property | Value/Description | Relevance |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂Si | --- |

| Molecular Weight | 194.30 g/mol | --- |

| Density | 1.006 g/cm³ | --- |

| Refractive Index | 1.4907 | Optical characteristic of resulting film. |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. gelest.comresearchgate.netgelest.com | Initiates the bonding mechanism to substrates. gelest.comresearchgate.netgelest.com |

| Functional Groups | Phenyl, Methyl | Provide low surface energy and hydrophobicity. |

Precursor in Sol-Gel Chemistry and Nanomaterials Synthesis

This compound is also utilized as a modifying precursor in sol-gel chemistry for the synthesis of functionalized nanomaterials, particularly mesoporous structures and modified silica nanoparticles. gelest.comepdf.pub

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules (precursors). epdf.pub It involves the controlled hydrolysis and polycondensation of precursors, typically metal alkoxides or, in this case, acetoxysilanes, to form a colloidal suspension (sol) and then a gelled network.

When used in sol-gel synthesis, this compound is typically introduced as a co-precursor along with a primary network-forming agent, such as tetraethoxysilane (TEOS). The hydrolysis and condensation reactions proceed as follows:

The network-former (TEOS) hydrolyzes and condenses to build the primary inorganic (e.g., silica) network.

Simultaneously, the this compound hydrolyzes its acetoxy group. Because it has only one reactive site, it cannot form a network itself. Instead, it condenses with the growing silica network, effectively incorporating phenyldimethylsiloxy groups throughout the material's structure, both on the surface and within the pores.

This incorporation serves to functionalize the resulting nanomaterial. The phenyl and methyl groups render the nanoparticles or the internal surfaces of the porous gel hydrophobic. This is highly desirable for applications such as creating selective adsorbents, developing specialized chromatographic stationary phases, or improving the dispersion of the nanoparticles in non-polar polymer composites. gelest.com

Controlled Synthesis of Mesoporous Structures

The synthesis of mesoporous materials, which have pore diameters between 2 and 50 nanometers, is a significant area of materials science. nih.gov These materials are prized for their high surface area and tunable pore sizes, making them useful in catalysis, adsorption, and as drug delivery vehicles. rsc.orgencyclopedia.pub The most common method for creating mesoporous silica is the sol-gel process, which involves the hydrolysis and condensation of silica precursors, often in the presence of a template such as a surfactant. encyclopedia.pubwikipedia.org

This compound can be employed as a co-precursor in the sol-gel synthesis of mesoporous silica nanoparticles (MSNs). nih.govencyclopedia.pub In a typical synthesis, a primary silica precursor like tetraethyl orthosilicate (B98303) (TEOS) is co-condensed with this compound in the presence of a structure-directing agent (template). nih.govconicet.gov.ar The hydrolysis of this compound generates phenyldimethylsilanol. This species can then co-condense with the hydrolyzed TEOS, incorporating the phenyldimethylsilyl groups directly into the silica framework of the pore walls.

The incorporation of the bulky and hydrophobic phenyl groups has several effects on the resulting mesoporous structure:

Pore Size and Morphology Control: The phenyl groups act as pore-modifying agents. Their presence within the silica network can influence the packing of the surfactant template molecules, leading to alterations in the final pore size and structure.

Surface Functionalization: The phenyl groups render the internal surfaces of the pores more hydrophobic. This is crucial for applications where interactions with aqueous media need to be controlled, or for the selective adsorption of nonpolar molecules.

Framework Stability: The organic modification can enhance the mechanical and thermal stability of the silica framework.

The general process for creating functionalized mesoporous silica using a co-condensation approach is outlined below.

| Step | Description | Precursors/Agents Involved |

| 1. Micelle Formation | A surfactant (template) is dissolved in a solvent (e.g., water/ethanol mixture) to form micelles, which will act as the template for the pores. | Surfactant (e.g., CTAB), Solvent |

| 2. Hydrolysis | The silica precursors are added to the solution and hydrolyze to form silanols. The acetoxy group of this compound is more readily hydrolyzed than the ethoxy groups of TEOS. | This compound, TEOS, Water, Catalyst (acid or base) |

| 3. Co-condensation | The hydrolyzed precursors (silanols) condense around the surfactant micelles, forming a hybrid organic-inorganic silica framework. | Phenyldimethylsilanol, Silanetriol |

| 4. Aging | The material is aged to strengthen the silica network. | - |

| 5. Template Removal | The surfactant template is removed, typically by solvent extraction or calcination, to open up the mesopores. nih.gov | Solvent (e.g., acidic ethanol) or Heat |

Fabrication of Hybrid Organic-Inorganic Nanocomposites

Hybrid organic-inorganic nanocomposites are materials that combine the properties of organic polymers with those of inorganic solids at the nanometer scale. mdpi.comupv.es This integration can lead to materials with enhanced mechanical strength, thermal stability, and novel optical or electronic properties. academie-sciences.fr The sol-gel process is a key method for creating these hybrids, as it allows for the formation of an inorganic network around organic components at low temperatures. wikipedia.orgresearchgate.net

This compound is an ideal precursor for creating Class II hybrid nanocomposites, where the organic and inorganic components are linked by strong covalent bonds. academie-sciences.fr During the sol-gel process, the hydrolysis and subsequent condensation of this compound forms a polysiloxane network. gelest.comucsb.edu The phenyl groups remain covalently bonded to the silicon atoms, becoming an integral part of the final material's structure.

This approach allows for the fabrication of nanocomposites with properties that can be finely tuned by controlling the ratio of organic to inorganic components. For example, by co-condensing this compound with other precursors like TEOS, the concentration of phenyl groups in the final material can be precisely controlled.

Research findings on similar systems indicate several advantages of incorporating phenyl groups:

Enhanced Thermal Stability: The presence of aromatic phenyl groups within the siloxane network can increase the decomposition temperature of the material compared to purely aliphatic-modified silicas.

Improved Mechanical Properties: The bulky phenyl groups can disrupt the brittleness of a pure silica network, leading to increased toughness and flexibility in the resulting nanocomposite.

Tailored Refractive Index: The high electron density of the phenyl ring contributes to a higher refractive index. This property is particularly useful for optical applications, such as in the fabrication of lenses or optical waveguides.

Applications in Thin Film Coatings and Microelectronic Devices

Thin film coatings are crucial in a vast array of technologies, from anti-reflection coatings on lenses to protective layers on surfaces and functional layers in electronic devices. researchgate.netmdpi.com Microelectronic devices, in particular, are built from a series of patterned thin films of conducting, semiconducting, and insulating materials. nih.govnih.gov The properties of these films, such as thickness, uniformity, dielectric constant, and surface energy, are critical to device performance.

This compound is used in the formation of specialized thin films via the sol-gel method, typically applied by spin-coating or dip-coating techniques. researchgate.netresearchgate.net A solution containing the hydrolyzed silane precursor is deposited onto a substrate. A subsequent thermal treatment (curing) completes the condensation process, forming a solid, stable silica-based film.

The incorporation of phenyldimethylsilyl groups into these films imparts several desirable properties for microelectronics:

Hydrophobicity and Passivation: The phenyl groups create a hydrophobic surface, which is critical for protecting electronic components from moisture. This "passivation" layer can prevent corrosion and electrical shorts, thereby enhancing the reliability and lifespan of the device. academie-sciences.fr Research has shown that surface functionalization is a key strategy for controlling the properties of semiconductor surfaces. nih.gov

Surface Modification for Patterning: The change in surface energy provided by a this compound-derived coating can be used to control the adhesion of subsequent layers, such as photoresists, which is a fundamental aspect of the lithographic patterning processes used in microfabrication.

The table below summarizes the key properties imparted by this compound in thin film applications and their relevance to microelectronic devices.

| Property Imparted by Phenyl Group | Consequence for Thin Film | Application in Microelectronics |

| Bulkiness / Steric Hindrance | Increased free volume, lower density | Lower dielectric constant (low-k) for intermetal dielectrics. |

| Hydrophobicity | Reduced water absorption, high contact angle | Moisture barrier, passivation layers to prevent corrosion. |

| High Refractive Index | Modified optical properties | Anti-reflection coatings, optical waveguides. |

| Thermal Stability | Resistance to high-temperature processing steps | Compatibility with standard microfabrication workflows. |

Environmental Fate and Mechanistic Toxicological Considerations of Phenyldimethylacetoxysilane

Environmental Degradation Pathways and Kinetics

The environmental behavior of phenyldimethylacetoxysilane is largely governed by its interactions with various environmental compartments, including water, soil, and biota. The key processes influencing its persistence and transport are hydrolysis, biodegradation, and sorption.

Organosilicon compounds containing acetoxy groups are known to be susceptible to hydrolysis. acs.org The silicon-oxygen bond in the acetoxy group is readily cleaved in the presence of water, leading to the formation of a silanol (B1196071) and acetic acid. For this compound, this reaction would yield phenyldimethylsilanol and acetic acid.

Table 1: General Hydrolytic Behavior of Acetoxysilanes

| Environmental Medium | Expected Hydrolytic Stability | Primary Hydrolysis Products |

| Surface Water | Low | Silanols, Acetic Acid |

| Soil Pore Water | Low to Moderate | Silanols, Acetic Acid |

| Sediment | Low to Moderate | Silanols, Acetic Acid |

Note: This table represents expected behavior based on the general chemistry of acetoxysilanes, as specific data for this compound is limited.

The biodegradation of organosilicon compounds is a complex process and can be slow for many of these substances. nih.gov While some microorganisms are capable of degrading certain organosilicon compounds, many are resistant to microbial degradation and can persist in the environment. nih.govresearchgate.net

For this compound, the initial and rapid hydrolysis is a key consideration. The primary hydrolysis product, acetic acid, is readily biodegradable. The other product, phenyldimethylsilanol, would be the main focus for further biodegradation studies. The biodegradability of silanols can vary. If the organic groups attached to the silicon are biodegradable, then the compound may be more susceptible to microbial attack. The phenyl and methyl groups are generally biodegradable under certain environmental conditions.

Recent research has shown that engineered enzymes can cleave the silicon-carbon bond in siloxanes, which could be a future pathway for the bioremediation of these compounds. sciencedaily.com However, this is not a currently known natural environmental process.

The environmental metabolites of this compound are expected to be its hydrolysis products: phenyldimethylsilanol and acetic acid. Further degradation of phenyldimethylsilanol could potentially lead to the formation of diphenyl- and dimethyl-substituted siloxanes through condensation reactions, or through microbial degradation of the phenyl and methyl groups, although specific metabolic pathways have not been documented for this compound.

The mobility of this compound in soil and aquatic systems is influenced by its sorption to soil particles and sediments. The sorption of organic compounds in soil is often correlated with their hydrophobicity and the organic carbon content of the soil. nih.gov

Due to the presence of the phenyl group, this compound is expected to have some affinity for organic matter in soil. However, its rapid hydrolysis to the more polar phenyldimethylsilanol would significantly alter its sorption behavior. Silanols are generally more water-soluble and less sorptive than their non-hydrolyzed counterparts.

The leaching potential of this compound is therefore expected to be complex. The parent compound, if it persists long enough to be transported, may have a moderate tendency to sorb to soil. However, its rapid hydrolysis to the more mobile phenyldimethylsilanol would likely increase its potential to leach through the soil profile and enter groundwater. mdpi.com Specific soil sorption coefficients (Koc) for this compound are not available.

Table 2: Predicted Sorption and Leaching Characteristics

| Compound | Predicted Sorption to Soil Organic Carbon | Predicted Leaching Potential |

| This compound | Moderate | Moderate, but limited by rapid hydrolysis |

| Phenyldimethylsilanol | Low to Moderate | High |

Note: This table is based on general principles of chemical behavior and the properties of analogous compounds.

Mechanistic Toxicological Assessments

The toxicological properties of this compound are not well-documented. However, insights can be gained by considering the potential effects of its structure and its hydrolysis products.

The cellular and molecular interactions of this compound are likely to be influenced by its reactivity. The parent compound, being an acetoxysilane, could potentially react with biological nucleophiles. However, its rapid hydrolysis to phenyldimethylsilanol and acetic acid suggests that the toxicity of the hydrolysis products may be more relevant.

Silanols have been implicated in the toxicity of silica (B1680970) particles, where surface silanol groups are thought to interact with cell membranes. nih.govresearchgate.net It is plausible that phenyldimethylsilanol could have similar interactions, potentially disrupting cell membrane integrity. The phenyl group may also contribute to interactions with cellular components through hydrophobic interactions.

Studies on other organosilicon compounds have shown a range of biological activities, with some having therapeutic effects and others exhibiting toxicity. rsc.orghskbrchemical.com The specific cellular targets and molecular initiating events for this compound have not been identified.

The pathways of toxic action for this compound are likely to be linked to its hydrolysis. The release of acetic acid would lead to localized changes in pH, which could contribute to irritation or tissue damage at the site of exposure.

The systemic toxicity would likely be related to the effects of phenyldimethylsilanol. Studies on oxime silanes have shown that the toxicity can be attributed to either the hydrolyzed oxime group or the remaining silane (B1218182) portion of the molecule, depending on the other substituents on the silicon atom. nih.gov By analogy, the toxicity of this compound could be influenced by the phenyldimethylsilyl moiety. The specific toxicological pathways, such as induction of oxidative stress, interaction with specific enzymes, or disruption of signaling pathways, have not been investigated for this compound.

Methodologies for Environmental Risk Assessment in Organosilicon Compounds

The environmental risk assessment of organosilicon compounds, including this compound, follows a structured framework that evaluates potential hazards to the environment. This process is crucial for understanding the potential impacts of these substances and for implementing appropriate management strategies. The assessment typically involves several key stages, from evaluating the substance's inherent properties to characterizing its risk in relevant environmental compartments.

A fundamental aspect of the environmental risk assessment of organosilicon compounds is the evaluation of their persistence, bioaccumulation potential, and toxicity (PBT). This approach is a cornerstone of chemical regulation in many jurisdictions.

Persistence (P): This refers to the length of time a substance remains in the environment. For organosilicon compounds, persistence is often assessed by their resistance to degradation processes such as hydrolysis, biodegradation, and photolysis. Substances that degrade slowly are considered persistent and may have a greater potential for long-term environmental impact. In the case of this compound, its susceptibility to hydrolysis, a chemical breakdown in the presence of water, is a key factor in determining its persistence. The rate of this reaction is influenced by factors such as pH and temperature. The primary hydrolysis products of this compound are expected to be Phenyldimethylsilanol and acetic acid. While acetic acid is readily biodegradable, the subsequent fate of the silanol needs to be considered. Silanols can undergo condensation to form siloxanes or may be subject to further degradation.

Bioaccumulation (B): This is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. For organosilicon compounds, bioaccumulation potential is often estimated using the octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for the substance to accumulate in the fatty tissues of organisms. The assessment of bioaccumulation also involves studies with aquatic organisms, such as fish, to determine the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water.

Toxicity (T): This refers to the potential of a substance to cause harm to living organisms. Ecotoxicity is evaluated through a series of standardized tests on representative aquatic and terrestrial organisms. These tests determine the concentrations at which the substance causes adverse effects, such as mortality, impaired growth, or reduced reproduction. For aquatic ecosystems, key indicators include the LC50 (lethal concentration for 50% of the test population) for fish and the EC50 (effective concentration for 50% of the test population) for invertebrates like Daphnia.

The risk assessment process integrates data on persistence, bioaccumulation, and toxicity with information on the substance's use and release patterns to estimate the potential for environmental exposure. This involves developing exposure scenarios that consider the entire lifecycle of the substance, from its production and use to its disposal. The predicted environmental concentration (PEC) is then compared with the predicted no-effect concentration (PNEC), which is derived from the toxicity data. The ratio of PEC to PNEC is used to characterize the risk.

Quantitative Structure-Activity Relationship (QSAR) models can also be employed in the risk assessment of organosilicon compounds. chemrxiv.org These computational models predict the physicochemical and toxicological properties of a chemical based on its molecular structure. chemrxiv.org QSAR can be a valuable tool for filling data gaps when experimental data are unavailable and for prioritizing substances for further testing. chemrxiv.org For organosilicon compounds, QSAR models can be developed to predict properties such as hydrolysis rates, bioaccumulation factors, and ecotoxicity, aiding in a more efficient and comprehensive risk assessment process. chemrxiv.org

The following interactive table provides a simplified overview of the key parameters considered in the environmental risk assessment of an organosilicon compound.

| Parameter | Description | Key Metrics | Relevance to this compound |

| Persistence | The ability of a substance to remain in the environment. | Half-life in water, soil, and air. | Primarily determined by its hydrolysis rate to form Phenyldimethylsilanol and acetic acid. |

| Bioaccumulation | The potential for a substance to accumulate in living organisms. | Octanol-water partition coefficient (Kow), Bioconcentration Factor (BCF). | The phenyl group may influence its lipophilicity and potential for bioaccumulation. |

| Toxicity | The inherent capacity of a substance to cause adverse effects on organisms. | LC50 (fish), EC50 (invertebrates), No Observed Effect Concentration (NOEC). | The toxicity of the parent compound and its hydrolysis products (Phenyldimethylsilanol and acetic acid) need to be considered. |

It is important to note that while general methodologies for the environmental risk assessment of organosilicon compounds exist, specific data for this compound may be limited. In such cases, a precautionary approach is often adopted, and data from structurally similar compounds may be used to inform the assessment in a process known as "read-across."

Advanced Spectroscopic and Analytical Characterization of Phenyldimethylacetoxysilane

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within Phenyldimethylacetoxysilane and for monitoring the progress of reactions in which it participates. These two methods are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active differ. thieme-connect.deacs.org

In the IR spectrum of this compound, the most prominent absorption band is the carbonyl (C=O) stretch of the silyl (B83357) ester group, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comvscht.cz This strong absorption is a key diagnostic marker for the presence of the acetoxy functionality. Another significant region is the C-O stretching, which is expected between 1300-1000 cm⁻¹. orgchemboulder.com

The phenyl group gives rise to several characteristic bands, including C-H stretching absorptions just above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. ucla.edu The Si-C bond associated with the phenyl group also has a characteristic absorption. The dimethylsilyl moiety is identified by the symmetric and asymmetric stretching and bending of the Si-CH₃ bonds. Notably, a strong band corresponding to the Si-(CH₃)₂ group is expected around 840 cm⁻¹.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. scirp.orgoregonstate.edu Therefore, the Si-phenyl and Si-C bonds of the methyl groups, as well as the C=C bonds of the aromatic ring, are expected to produce strong signals in the Raman spectrum. The Si-O-Si bond, if formed during hydrolysis or condensation reactions, can also be monitored effectively by Raman spectroscopy, often appearing in the 500-600 cm⁻¹ region. scirp.org

For reaction monitoring, such as the synthesis of this compound from phenyldimethylsilanol and acetic anhydride, IR spectroscopy is invaluable. The disappearance of the broad O-H stretching band of the silanol (B1196071) reactant (around 3200-3400 cm⁻¹) and the simultaneous appearance of the sharp, intense C=O stretching band of the silyl ester product provide a clear indication of reaction completion.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | ~3030 | IR, Raman | Variable |

| Alkyl C-H | Stretching | 2950-2850 | IR, Raman | Medium to Strong |

| C=O (Ester) | Stretching | 1750-1735 | IR | Strong |

| Aromatic C=C | Stretching | 1600-1450 | IR, Raman | Medium |

| C-O (Ester) | Stretching | 1300-1000 | IR | Strong |

| Si-(CH₃)₂ | Bending/Rocking | ~840 | IR | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Phenyl Protons (C₆H₅-Si): These protons will appear in the aromatic region, typically between 7.0 and 8.0 ppm. libretexts.orgchemistrysteps.com The exact chemical shift and multiplicity will depend on the substitution pattern and the electronic effects of the silyl group.

Silicon Methyl Protons (Si-(CH₃)₂): The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and will give rise to a sharp singlet. Due to the lower electronegativity of silicon compared to carbon, this signal is expected to be significantly upfield, likely in the 0.2-0.5 ppm range.

Acetoxy Methyl Protons (O-C(=O)-CH₃): The three protons of the methyl group of the acetoxy moiety will also appear as a singlet, typically in the range of 2.0-2.4 ppm. chemistrysteps.comlibretexts.org

The integration of these signals should yield a ratio of 5:6:3, corresponding to the phenyl, dimethylsilyl, and acetoxy methyl protons, respectively, confirming the molecular structure.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region (125-150 ppm). compoundchem.com Due to symmetry, four signals are expected: one for the ipso-carbon (attached to Si), one for the para-carbon, and two for the ortho- and meta-carbons.

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the 170-185 ppm range. compoundchem.comoregonstate.edu

Acetoxy Methyl Carbon: The methyl carbon of the acetoxy group is expected to have a chemical shift in the 20-30 ppm range. compoundchem.com

Silicon Methyl Carbons: The two equivalent methyl carbons attached to silicon will appear at a high field (upfield), typically between 0 and 15 ppm. wisc.edulibretexts.org

Mechanistic studies, such as monitoring the hydrolysis of this compound, can be effectively carried out using NMR. The disappearance of the silyl ester signals and the appearance of new signals corresponding to phenyldimethylsilanol and acetic acid can be quantitatively tracked over time to determine reaction kinetics.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C₆H₅-Si | 7.0 - 8.0 | Multiplet |

| ¹H | Si-(CH₃)₂ | 0.2 - 0.5 | Singlet |

| ¹H | O-C(=O)-CH₃ | 2.0 - 2.4 | Singlet |

| ¹³C | C=O | 170 - 185 | - |

| ¹³C | C₆H₅-Si | 125 - 150 | - |

| ¹³C | O-C(=O)-CH₃ | 20 - 30 | - |

| ¹³C | Si-(CH₃)₂ | 0 - 15 | - |

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. acs.org For this compound (MW = 194.32 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation.

The molecular ion peak (M⁺) at m/z 194 would be observed, confirming the molecular weight. The fragmentation of phenyl-substituted silanes often involves cleavages of the bonds to the silicon atom. cdnsciencepub.comacs.orgwiley.com Key fragmentation pathways for this compound would include:

Loss of the acetoxy radical: Cleavage of the Si-O bond would result in a stable phenyldimethylsilyl cation [M - OOCCH₃]⁺ at m/z 135. This is often a prominent peak in the spectrum.

Loss of a methyl radical: The molecular ion could lose a methyl group to form the [M - CH₃]⁺ ion at m/z 179.

Loss of the phenyl radical: Cleavage of the Si-phenyl bond would lead to the [M - C₆H₅]⁺ ion at m/z 117.

Formation of the acetyl cation: A peak at m/z 43, corresponding to [CH₃CO]⁺, is a characteristic fragment for acetate (B1210297) esters. acs.org

These fragmentation patterns allow for the unambiguous identification of this compound in complex mixtures and can be used to identify reaction intermediates and byproducts in its synthesis or degradation pathways. Unexpected peaks can sometimes arise from gas-phase reactions within the mass spectrometer, for instance, with trace amounts of water. nih.gov

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 194 | [M]⁺ (Molecular Ion) | [C₁₀H₁₄O₂Si]⁺ |

| 179 | [M - CH₃]⁺ | [C₉H₁₁O₂Si]⁺ |

| 135 | [M - OOCCH₃]⁺ | [C₈H₁₁Si]⁺ |

| 117 | [M - C₆H₅]⁺ | [C₄H₉O₂Si]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reactants, solvents, and impurities, thereby allowing for accurate purity assessment and quantitative analysis.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by Gas Chromatography. dss.go.thnih.govresearchgate.net A typical GC method would involve a non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A temperature program would be employed, starting at a lower temperature and ramping up to ensure the separation of more volatile impurities from the main compound and any less volatile components.

Flame Ionization Detection (FID) can be used for quantitative analysis due to its excellent linearity and sensitivity towards organic compounds. For qualitative analysis and confirmation of identity, a mass spectrometer is used as the detector (GC-MS), which provides both retention time and mass spectral data for each separated component. exmere.eu This allows for the identification of impurities even at trace levels.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to thermal instability or low volatility of potential impurities. A reversed-phase HPLC method is commonly employed. wikipedia.org

Stationary Phase: A C18 or C8 column would be appropriate.

Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and water would be used. An isocratic or gradient elution could be developed to achieve optimal separation.

Detection: The presence of the phenyl group allows for sensitive detection using an ultraviolet (UV) detector, typically at a wavelength around 254 nm.

Purity is assessed by examining the chromatogram for any extraneous peaks. The area of the main peak relative to the total area of all peaks provides a measure of percentage purity. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations, allowing for the precise determination of the amount of this compound in a sample.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)

This compound is a liquid at room temperature, which precludes the use of XRD on the compound in its standard state. To apply this technique, the compound would first need to be crystallized. This is often achieved by slow cooling to a temperature below its freezing point. If a suitable single crystal (typically >0.1 mm in all dimensions) can be grown, single-crystal XRD analysis could be performed. libretexts.org

In the absence of a single crystal, X-ray powder diffraction (XRPD) could be applied to a solidified, polycrystalline sample. While XRPD does not provide the same level of atomic detail as single-crystal XRD, it can confirm the crystalline nature of the solid and provide information about its crystal system and phase purity.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Unanswered Questions

Phenyldimethylacetoxysilane is a well-characterized organosilicon compound with established synthesis routes and a clear understanding of its fundamental reactivity, particularly its hydrolysis and condensation behavior. Its role as a crosslinking agent in silicone elastomers is a mature application. However, a deeper understanding of the kinetics and mechanism of its reactions with a wider range of nucleophiles could open up new synthetic possibilities. Furthermore, while its basic spectroscopic properties are known, more detailed studies, including advanced NMR techniques, could provide further insights into its solution-state structure and dynamics. Unanswered questions remain regarding the precise influence of the phenyl group on the hydrolytic stability and reactivity compared to its alkyl analogues under various conditions.

Emerging Research Opportunities and Challenges for this compound Chemistry